KRpep-2d -

KRpep-2d

Catalog Number: EVT-10919355
CAS Number:
Molecular Formula: C106H179AcN44O24S2-
Molecular Weight: 2745.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

KRpep-2d was developed through a combination of peptide design strategies and high-throughput screening techniques. The initial discovery involved random peptide phage display technology, which allowed for the identification of peptides with high specificity for K-Ras(G12D) . Subsequent studies have further elucidated its binding characteristics and potential modifications to enhance its therapeutic efficacy .

Classification

KRpep-2d falls under the category of antineoplastic agents, specifically as a Ras inhibitor. Its mechanism of action involves disrupting the interaction between K-Ras(G12D) and its downstream effectors, thereby inhibiting cancer cell proliferation .

Synthesis Analysis

Methods

The synthesis of KRpep-2d typically involves solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acid sequences. The cyclic structure is achieved through the formation of a disulfide bond between two cysteine residues located at specific positions within the peptide sequence. This cyclization is crucial for maintaining the structural integrity and biological activity of KRpep-2d .

Technical Details

  • Amino Acid Sequence: The sequence includes key residues that interact with K-Ras(G12D), specifically from positions 6 to 14, while the terminal residues function as cell-penetrating peptides.
  • Cyclization: The disulfide bond formation occurs between cysteine residues at positions 5 and 15, which stabilizes the peptide conformation necessary for effective binding to K-Ras .
Molecular Structure Analysis

Structure

The molecular structure of KRpep-2d has been elucidated through X-ray crystallography, revealing a compact cyclic conformation that facilitates its interaction with K-Ras(G12D). The crystal structure demonstrates how specific amino acid side chains engage in hydrophobic interactions and hydrogen bonding with the target protein .

Data

  • Resolution: The crystal structure was determined at a resolution of 1.25 Å.
  • Binding Affinity: The dissociation constant (K_D) for KRpep-2d binding to K-Ras(G12D) is approximately 8.9 nM, indicating strong affinity and selectivity over wild-type K-Ras .
Chemical Reactions Analysis

Reactions

KRpep-2d primarily participates in binding reactions with K-Ras(G12D), inhibiting its conversion from GDP-bound to GTP-bound states. This inhibition prevents K-Ras from activating downstream signaling pathways that promote cell proliferation and survival .

Technical Details

In vitro studies have shown that the presence of reducing agents significantly diminishes the inhibitory activity of KRpep-2d, highlighting the importance of the disulfide bond in maintaining its functional integrity under physiological conditions .

Mechanism of Action

Process

The mechanism by which KRpep-2d exerts its inhibitory effects involves direct competition with guanine nucleotides for binding to K-Ras(G12D). By occupying the nucleotide-binding site, KRpep-2d effectively blocks the activation of downstream signaling pathways associated with cell growth and division .

Data

Research indicates that KRpep-2d not only binds selectively to K-Ras(G12D) but also demonstrates significant anti-proliferative effects in cancer cell lines expressing this mutant .

Physical and Chemical Properties Analysis

Physical Properties

KRpep-2d is a cyclic peptide characterized by:

  • Molecular Weight: Approximately 2,000 Da.
  • Solubility: Soluble in aqueous solutions at physiological pH.

Chemical Properties

Applications

KRpep-2d has significant potential applications in scientific research and therapeutic development:

  1. Cancer Treatment: As a selective inhibitor of K-Ras(G12D), it represents a novel approach to targeting Ras-driven tumors.
  2. Research Tool: It can be utilized in studies investigating Ras signaling pathways and their role in oncogenesis.
  3. Drug Development: Ongoing research aims to optimize KRpep-2d derivatives for improved efficacy and stability against proteolytic degradation, paving the way for clinical applications in cancer therapy .

Properties

Product Name

KRpep-2d

IUPAC Name

actinium;[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R,8R,11S,14S,20S,23S,26S,29S,32S,35S,38S)-8-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]-29-[(2R)-butan-2-yl]-20-(carboxymethyl)-26-(hydroxymethyl)-23,32-bis[(4-hydroxyphenyl)methyl]-35-(2-methylpropyl)-2,10,13,19,22,25,28,31,34,37-decaoxo-11-propan-2-yl-5,6-dithia-1,9,12,18,21,24,27,30,33,36-decazatricyclo[36.3.0.014,18]hentetracontan-3-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]azanide

Molecular Formula

C106H179AcN44O24S2-

Molecular Weight

2745.0 g/mol

InChI

InChI=1S/C106H179N44O24S2.Ac/c1-7-55(6)79-96(172)144-72(50-151)91(167)141-69(47-56-28-32-58(152)33-29-56)89(165)143-71(49-77(154)155)97(173)149-44-17-27-76(149)94(170)147-78(54(4)5)95(171)145-73(92(168)139-66(24-14-42-131-105(121)122)86(162)137-65(23-13-41-130-104(119)120)84(160)135-63(21-11-39-128-102(115)116)82(158)133-61(80(108)156)19-9-37-126-100(111)112)51-175-176-52-74(98(174)150-45-16-26-75(150)93(169)142-68(46-53(2)3)88(164)140-70(90(166)148-79)48-57-30-34-59(153)35-31-57)146-87(163)67(25-15-43-132-106(123)124)138-85(161)64(22-12-40-129-103(117)118)136-83(159)62(20-10-38-127-101(113)114)134-81(157)60(107)18-8-36-125-99(109)110;/h28-35,53-55,60-76,78-79,107,151-153H,7-27,36-52H2,1-6H3,(H2,108,156)(H,133,158)(H,134,157)(H,135,160)(H,136,159)(H,137,162)(H,138,161)(H,139,168)(H,140,164)(H,141,167)(H,142,169)(H,143,165)(H,144,172)(H,145,171)(H,146,163)(H,147,170)(H,148,166)(H,154,155)(H4,109,110,125)(H4,111,112,126)(H4,113,114,127)(H4,115,116,128)(H4,117,118,129)(H4,119,120,130)(H4,121,122,131)(H4,123,124,132);/q-1;/t55-,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,78+,79+;/m1./s1

InChI Key

DPMRGBKIKFTZSS-UONWHIDMSA-N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(CSSCC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CC4=CC=C(C=C4)O)CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)[NH-])C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)C(C)C)CC(=O)O)CC5=CC=C(C=C5)O)CO.[Ac]

Isomeric SMILES

CC[C@@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC4=CC=C(C=C4)O)CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)[NH-])C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)C(C)C)CC(=O)O)CC5=CC=C(C=C5)O)CO.[Ac]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.